N-(2-ethoxybenzyl)propan-1-amine
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Overview
Description
N-(2-ethoxybenzyl)propan-1-amine: is a chemical compound that belongs to the class of amines. It has a molecular formula of C12H19NO and is known for its potential therapeutic and industrial applications. This compound is characterized by the presence of an ethoxybenzyl group attached to a propan-1-amine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing primary amines, including N-(2-ethoxybenzyl)propan-1-amine, is through the nucleophilic substitution of haloalkanes.
Reduction of Nitriles and Amides: Another method involves the reduction of nitriles and amides using reducing agents such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of solid catalysts and high-pressure reactors is common in industrial settings to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-ethoxybenzyl)propan-1-amine can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where the ethoxybenzyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often used to facilitate hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces amines .
Scientific Research Applications
Chemistry: N-(2-ethoxybenzyl)propan-1-amine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities .
Biology and Medicine: In biological and medical research, this compound has been studied for its potential therapeutic applications. It is being explored for its role in drug development, particularly in the synthesis of enantiopure amines, which are important in pharmaceutical formulations .
Industry: Industrially, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of N-(2-ethoxybenzyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Propylamine: Propylamine is a simple primary amine with a similar backbone structure but lacks the ethoxybenzyl group.
Ethylamine: Ethylamine is another primary amine that is structurally similar but has a shorter carbon chain.
Uniqueness: N-(2-ethoxybenzyl)propan-1-amine is unique due to the presence of the ethoxybenzyl group, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it suitable for specific applications in research and industry.
Properties
IUPAC Name |
4-(2-ethoxyphenyl)butan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-2-14-12-9-4-3-7-11(12)8-5-6-10-13/h3-4,7,9H,2,5-6,8,10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUKCHUQVQACPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640532 |
Source
|
Record name | 4-(2-Ethoxyphenyl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869942-63-2 |
Source
|
Record name | 4-(2-Ethoxyphenyl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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